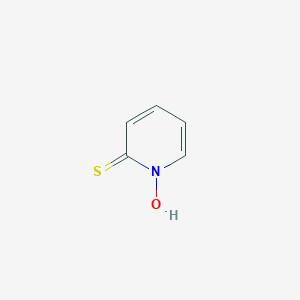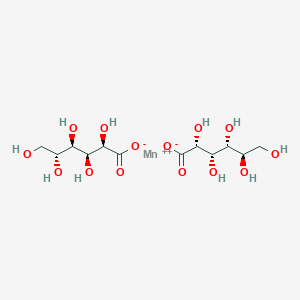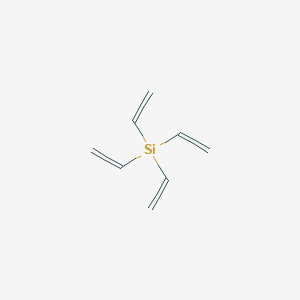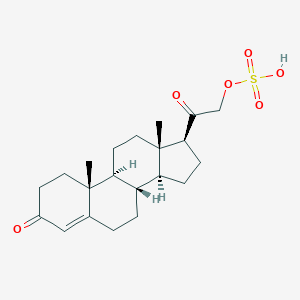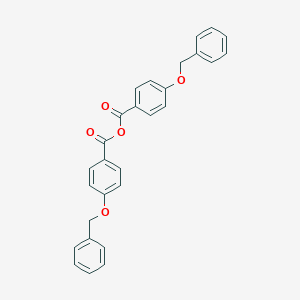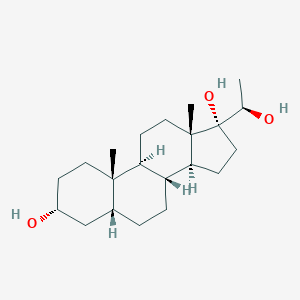
1,1-Difluorocyclopentane
Descripción general
Descripción
1,1-Difluorocyclopentane is a useful research compound. Its molecular formula is C5H8F2 and its molecular weight is 106.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Dynamics :
- Shen and Dakkcuri (1985) investigated the molecular structure of 1,1-difluorosilacyclopentane, a related compound, using gas-phase electron diffraction, revealing insights into its pseudorotational motion and bond distances (Shen & Dakkcuri, 1985).
Chemistry of Carbonium Ions :
- Olah et al. (1967) studied the 1-Methylcyclopentyl cation, providing understanding in the field of stable carbonium ions, which is related to the reactions and stability of compounds like 1,1-Difluorocyclopentane (Olah, Bollinger, Cupas, & Lukas, 1967).
Preparation of Cyclic Fluorosilanes :
- Chao, Moore, and Laane (1971) focused on the preparation of cyclic fluorosilanes, including derivatives of this compound, through fluorination processes (Chao, Moore, & Laane, 1971).
Synthesis of gem-Difluorocyclopentane Derivatives :
- Bravo et al. (1992) explored the synthesis of gem-Difluorocyclopentane derivatives, which are chemically related to this compound, highlighting their optical purity and potential applications (Bravo, Cavicchio, Frigerio, & Viani, 1992).
Advancements in Fluorine Chemistry :
- Carbonnel et al. (2019) discussed the significance of fluorine-containing molecules in various industries, with specific focus on the CF2Me residue, which is conceptually similar to the difluoro motif in this compound (Carbonnel, Poisson, Jubault, Pannecoucke, & Besset, 2019).
Applications in Lithium Ion Batteries :
- Kubota et al. (2012) examined 1,1-difluoro-1-alkenes as electrolyte additives in lithium-ion batteries, suggesting their potential in enhancing battery performance (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
Safety and Hazards
The safety data sheet for 1,1-Difluorocyclopentane indicates that it is highly flammable and may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
Propiedades
IUPAC Name |
1,1-difluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2/c6-5(7)3-1-2-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTDDOUBRQFLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382473 | |
| Record name | 1,1-difluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-70-3 | |
| Record name | 1,1-difluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Difluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 1,1-Difluorocyclopentane on streamer initiation and propagation in cyclohexane?
A2: Research has shown that this compound, unlike many other additives, has no measurable effect on streamer initiation or propagation in cyclohexane for either positive or negative point polarities [, ]. This finding suggests that this compound does not significantly interact with the fundamental electronic processes governing streamer development in this specific liquid and under the investigated experimental conditions.
Q2: How does the impact of this compound differ from other additives studied in the context of streamer behaviour?
A3: The research highlights that other additives, categorized as either electron-attaching or electron-releasing, demonstrate noticeable effects on streamers []. Electron-attaching additives generally facilitate negative streamer propagation, while electron-releasing additives can reduce initiation voltages and facilitate positive streamer propagation. These additives impact streamer characteristics, such as filament thickness, propagation speed, and distance traveled. This compound's lack of impact suggests it doesn't possess strong electron-attaching or -releasing properties within the cyclohexane system, setting it apart from the other investigated compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


